Cas no 886851-29-2 (Ethyl 3-(1,3-thiazol-2-yl)benzoate)
Ethyl 3-(1,3-thiazol-2-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,3-(2-thiazolyl)-, ethyl ester
- Ethyl 3-(1,3-thiazol-2-yl)benzoate
- Benzoic acid,3-(2-thiazolyl)-,ethyl ester
- AS-9230
- Ethyl3-(thiazol-2-yl)benzoate
- CHEBI:194774
- CS-0319222
- J-520794
- Ethyl 3-(thiazol-2-yl)benzoate
- SCHEMBL5078585
- FT-0751927
- AKOS027314057
- DTXSID90640196
- MFCD09064945
- 886851-29-2
- DB-010385
-
- MDL: MFCD09064945
- Inchi: 1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3
- InChI Key: LHYDRQQHIJUWDE-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C1=CC=CC(C(=O)OCC)=C1
Computed Properties
- Exact Mass: 233.05104977g/mol
- Monoisotopic Mass: 233.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Density: 1.216
- Melting Point: 50 °C
- Boiling Point: 378.8°C at 760 mmHg
- Flash Point: 182.9°C
- Refractive Index: 1.578
Ethyl 3-(1,3-thiazol-2-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B442290-10mg |
Ethyl 3-(1,3-thiazol-2-yl)benzoate |
886851-29-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B442290-50mg |
Ethyl 3-(1,3-thiazol-2-yl)benzoate |
886851-29-2 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B442290-100mg |
Ethyl 3-(1,3-thiazol-2-yl)benzoate |
886851-29-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| Apollo Scientific | OR6089-1g |
Ethyl 3-(1,3-thiazol-2-yl)benzoate |
886851-29-2 | 97% | 1g |
£102.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389892-1g |
Ethyl 3-(thiazol-2-yl)benzoate |
886851-29-2 | 95+% | 1g |
¥1148.00 | 2024-04-26 | |
| Chemenu | CM527902-1g |
Ethyl 3-(thiazol-2-yl)benzoate |
886851-29-2 | 95% | 1g |
$133 | 2023-01-04 | |
| Chemenu | CM527902-5g |
Ethyl 3-(thiazol-2-yl)benzoate |
886851-29-2 | 95% | 5g |
$398 | 2023-01-04 | |
| Crysdot LLC | CD11030757-5g |
Ethyl 3-(thiazol-2-yl)benzoate |
886851-29-2 | 95+% | 5g |
$398 | 2024-07-18 | |
| Ambeed | A247583-5g |
Ethyl 3-(thiazol-2-yl)benzoate |
886851-29-2 | 95+% | 5g |
$423.0 | 2025-04-15 | |
| abcr | AB224695-1 g |
Ethyl 3-(1,3-thiazol-2-yl)benzoate; 95% |
886851-29-2 | 1g |
€147.80 | 2023-04-27 |
Ethyl 3-(1,3-thiazol-2-yl)benzoate Suppliers
Ethyl 3-(1,3-thiazol-2-yl)benzoate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Ethyl 3-(1,3-thiazol-2-yl)benzoate
Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS No. 886851-29-2): A Comprehensive Overview
Ethyl 3-(1,3-thiazol-2-yl)benzoate, with the chemical formula C12H11NO2S, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This organic molecule, identified by its CAS number 886851-29-2, belongs to the class of benzoate derivatives featuring a thiazole moiety. The unique structural attributes of this compound make it a promising candidate for various applications, particularly in the synthesis of bioactive molecules and the exploration of novel therapeutic agents.
The benzoate group in Ethyl 3-(1,3-thiazol-2-yl)benzoate contributes to its solubility and stability, which are critical factors in pharmaceutical formulations. Additionally, the presence of the thiazole ring introduces a sulfur atom that can participate in hydrogen bonding and other interactions with biological targets. These features have prompted researchers to investigate its potential role in drug design and development.
Recent studies have highlighted the significance of thiazole derivatives in medicinal chemistry due to their diverse biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 3-(1,3-thiazol-2-yl)benzoate, as a member of this class, has been explored for its possible pharmacological effects. For instance, research has suggested that it may interact with specific enzymes and receptors involved in disease pathways.
In the realm of drug discovery, Ethyl 3-(1,3-thiazol-2-yl)benzoate has been utilized as a scaffold for designing more complex molecules with enhanced bioactivity. The flexibility offered by the thiazole ring allows for structural modifications that can optimize binding affinity and selectivity. This has led to the development of novel compounds that are being evaluated in preclinical studies for their therapeutic potential.
The synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and high-pressure liquid chromatography (HPLC) have been instrumental in achieving high-quality results.
One of the most compelling aspects of Ethyl 3-(1,3-thiazol-2-yl)benzoate is its potential in modulating biological pathways associated with neurological disorders. Preliminary studies have indicated that it may interact with neurotransmitter systems, suggesting a possible role in treating conditions such as depression and anxiety. Further research is needed to elucidate its mechanism of action and to assess its safety profile in human trials.
The chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate also make it a valuable tool in chemical biology experiments. Its ability to form stable complexes with biological molecules allows researchers to study protein-ligand interactions at a molecular level. This has implications for understanding disease mechanisms and developing targeted therapies.
As our understanding of molecular interactions continues to evolve, compounds like Ethyl 3-(1,3-thiazol-2-yl)benzoate are expected to play an increasingly important role in drug discovery. The integration of computational methods with experimental approaches has accelerated the process of identifying promising candidates for further investigation. This synergy between chemistry and biology is driving innovation in the pharmaceutical industry.
The future prospects for Ethyl 3-(1,3-thiazol-2-yl)benzoate are bright, with ongoing research aimed at uncovering new applications and refining synthetic strategies. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, we can harness the full potential of this remarkable compound.
In conclusion, Ethyl 3-(1,3-thiazol-2-yl)benzoate represents a significant advancement in medicinal chemistry. Its unique structure and versatile biological properties position it as a key player in the development of novel therapeutic agents. As research progresses, we can anticipate further discoveries that will expand its utility across multiple domains of healthcare and biotechnology.
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